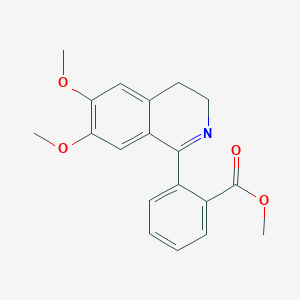

Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate

Description

Properties

IUPAC Name |

methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-22-16-10-12-8-9-20-18(15(12)11-17(16)23-2)13-6-4-5-7-14(13)19(21)24-3/h4-7,10-11H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFUZPJGYWTQBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN=C2C3=CC=CC=C3C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with methyl 2-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate involves its interaction with specific molecular targets, such as sigma-2 receptors. These receptors are transmembrane proteins that play a role in intracellular calcium regulation and cholesterol homeostasis. The compound acts as a ligand, binding to the sigma-2 receptor and modulating its activity, which can lead to analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the 3,4-dihydroisoquinoline core or analogous functional groups. Key differences in substituents, molecular properties, and applications are highlighted.

Key Observations:

Substituent Effects: The methyl benzoate group in the target compound enhances solubility compared to bulkier substituents like benzyl () or ethyl esters (). Sulfur-containing analogs (e.g., methylsulfanyl in ) introduce polarizable atoms, which may improve binding to metalloenzymes or redox-active targets.

Core Modifications: Replacement of the isoquinoline core with quinoline (as in ) alters ring geometry and electronic distribution, impacting target selectivity.

Biological Activity

Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate is an isoquinoline derivative that has garnered attention for its potential biological activities. This compound is characterized by a benzoate ester linked to a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety, which contributes to its diverse pharmacological properties.

- Molecular Formula : C₂₃H₂₆N₂O₄

- Molecular Weight : 394.464 g/mol

- CAS Number : 64150-16-9

- LogP : 2.3729

The structural complexity of this compound allows it to interact with various biological targets, leading to significant therapeutic implications.

This compound primarily acts as a sigma-2 receptor ligand . Sigma receptors are known to modulate intracellular calcium levels and cholesterol homeostasis. By binding to sigma-2 receptors, this compound may exert analgesic and anti-inflammatory effects , making it a candidate for further pharmacological exploration.

1. Cholinesterase Inhibition

Recent studies have indicated that compounds related to this compound exhibit selective inhibition of butyrylcholinesterase (BChE). BChE inhibition is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. The compound has shown promising results in vitro:

| Compound | IC50 (μM) | Selectivity (BChE/AChE) |

|---|---|---|

| This compound | 2.68 ± 0.28 | High |

This selective inhibition could lead to the development of new therapies aimed at enhancing cognitive function in patients suffering from Alzheimer's disease .

2. Anti-Aβ Aggregation Activity

The compound has also demonstrated the ability to inhibit amyloid-beta (Aβ) aggregation in a dose-dependent manner. This property is crucial as Aβ aggregation is a hallmark of Alzheimer's pathology. The following table summarizes the anti-Aβ aggregation activity:

| Concentration (μM) | Inhibition Ratio (%) |

|---|---|

| 1 | 15 ± 5 |

| 5 | 30 ± 6 |

| 10 | 45 ± 6 |

These results suggest that this compound could serve as a potential therapeutic agent in preventing or treating Alzheimer's disease .

3. Cell Viability Protection

In neuroblastoma cell lines (SH-SY5Y), the compound exhibited protective effects against Aβ-induced cytotoxicity. The viability of cells treated with Aβ decreased significantly compared to those treated with this compound:

| Treatment Group | Cell Viability (%) |

|---|---|

| Aβ Control | 63.21 ± 1.30 |

| Compound (5 μM) | 84.74 ± 1.77 |

| Compound (10 μM) | 91.14 ± 1.25 |

These findings indicate that the compound not only inhibits toxic aggregation but also protects neuronal cells from damage caused by Aβ peptides .

Case Studies and Research Findings

Several studies have explored the biological activity of methyl derivatives of isoquinoline compounds:

- Study on BChE Inhibitors : This research identified several derivatives with enhanced BChE inhibitory activity compared to standard treatments like donepezil .

- Neuroprotective Effects : A study showed that compounds similar to this compound could significantly improve cell viability in models of neurodegeneration induced by Aβ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.